molecular formula C16H20N2O2S B2735108 N,N,4,6-tetramethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine CAS No. 338774-40-6

N,N,4,6-tetramethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine

Cat. No.: B2735108
CAS No.: 338774-40-6
M. Wt: 304.41
InChI Key: XFSKTPMWOSZHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N,N,4,6-tetramethyl-3-[(2-methylphenyl)sulfonyl]-2-pyridinamine” is a chemical compound with the molecular formula C16H20N2O2S . It has an average mass of 304.407 Da and a mono-isotopic mass of 304.124542 Da . This product is intended for research use only.

Scientific Research Applications

Metal Complexes and Ligand Behavior

Research on metal complexes containing similar sulfonamide structures has shown that these compounds can form a variety of metal complexes with potentially tridentate and monoanionic ligands. These complexes have been characterized by various analytical techniques, highlighting their structural properties and potential applications in catalysis and material science (Sousa et al., 2001).

Advanced Polyamide Materials

Studies on novel soluble fluorinated polyamides containing pyridine and sulfone moieties reveal their exceptional solubility and thermal properties. These polyamides demonstrate potential for high-performance applications due to their low dielectric constants, high thermal stability, and mechanical strength (Liu et al., 2013).

Heterocyclic Compound Synthesis

The synthesis and properties of heterocyclic compounds based on sulfonamide structures have been extensively explored. These compounds exhibit a wide range of biological activities, including antimicrobial and anticancer properties. For example, the synthesis of tetrahydropyridine derivatives via a radical reaction with sulfur dioxide shows the versatility of sulfonamides in medicinal chemistry (An & Wu, 2017). Additionally, novel sulfonamide derivatives have been synthesized for evaluation as antimicrobial agents, demonstrating the potential of these compounds in addressing drug-resistant bacterial infections (El‐Emary et al., 2002).

Anticancer and Radiosensitizing Activities

Research into novel sulfonamide derivatives for anticancer and radiosensitizing activities has yielded promising results. These studies focus on developing compounds with enhanced efficacy in cancer treatment, demonstrating the significant therapeutic potential of sulfonamide-based molecules (Ghorab et al., 2015).

Properties

IUPAC Name

N,N,4,6-tetramethyl-3-(2-methylphenyl)sulfonylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-11-8-6-7-9-14(11)21(19,20)15-12(2)10-13(3)17-16(15)18(4)5/h6-10H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSKTPMWOSZHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(N=C(C=C2C)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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